molecular formula C19H20Br2N6O4S B591052 Macitentan D4

Macitentan D4

Cat. No. B591052
M. Wt: 592.3 g/mol
InChI Key: JGCMEBMXRHSZKX-LZMSFWOYSA-N
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Patent
US09422249B2

Procedure details

N-(5-(4-bromophenyl)-6-(2-hydroxyethoxy)pyrimidin-4-yl)propane-1-sulfamide (200 g; 0.46 mol; see Example 2 or 3) and 5-bromo-2-chloropyrimidine (117 g; 0.60 mol; 1.3 eq) were dissolved in toluene (3 L) and DMF (400 mL). The reaction mixture was warmed up to 50° C. and toluene (approx. 400 mL) was distilled our under reduced pressure. The mixture was cooled to 0° C. and tBuOK (156 g, 3 eq, 1.38 mol) was added portionwise. It was stirred at 20° C. for 1 h. Water (1 L) was added and the pH of the solution was adjusted to 3-5 using 33% aq. HCl. The mixture was heated to 50° C. and the layers were separated. The org. phase was treated with charcoal at 50° C. and filtered over Celite. The filter cake was rinsed with toluene. At 50° C., water (1 L) was added to the org. layer. The layers were separated. The org. layer was concentrated under reduced pressure to a total volume of 1 L and cooled to 0° C. The solid obtained was filtered off. It was rinsed with toluene and MeOH. The crude material was suspended in EA (1 L) and heated to 50° C. 300 mL of EA were distilled out and MeOH (400 mL) was added. The suspension was cooled down to 0° C. The solid was filtered off, rinsed with MeOH and dried under reduced pressure to afford the title compound as a white solid (225 g; 83% yield).
Quantity
117 g
Type
reactant
Reaction Step One
Quantity
3 L
Type
solvent
Reaction Step One
Name
Quantity
156 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Four
Name
Quantity
1 L
Type
solvent
Reaction Step Five
Yield
83%

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][CH2:3][NH:4][S:5]([NH:8][C:9]1[N:14]=[CH:13][N:12]=[C:11]([O:15][CH2:16][CH2:17][OH:18])[C:10]=1[C:19]1[CH:24]=[CH:23][C:22]([Br:25])=[CH:21][CH:20]=1)(=[O:7])=[O:6].[Br:26][C:27]1[CH:28]=[N:29][C:30](Cl)=[N:31][CH:32]=1.C(O[K])(C)(C)C.Cl>C1(C)C=CC=CC=1.CN(C=O)C.O>[Br:25][C:22]1[CH:21]=[CH:20][C:19]([C:10]2[C:9]([NH:8][S:5]([NH:4][CH2:3][CH2:2][CH3:1])(=[O:6])=[O:7])=[N:14][CH:13]=[N:12][C:11]=2[O:15][CH2:16][CH2:17][O:18][C:30]2[N:31]=[CH:32][C:27]([Br:26])=[CH:28][N:29]=2)=[CH:24][CH:23]=1

Inputs

Step One
Name
Quantity
200 g
Type
reactant
Smiles
CCCNS(=O)(=O)NC1=C(C(=NC=N1)OCCO)C2=CC=C(C=C2)Br
Name
Quantity
117 g
Type
reactant
Smiles
BrC=1C=NC(=NC1)Cl
Name
Quantity
3 L
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
156 g
Type
reactant
Smiles
C(C)(C)(C)O[K]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
400 mL
Type
solvent
Smiles
CN(C)C=O
Step Five
Name
Quantity
1 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
It was stirred at 20° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
toluene (approx. 400 mL) was distilled our under reduced pressure
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 0° C.
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated to 50° C.
CUSTOM
Type
CUSTOM
Details
the layers were separated
ADDITION
Type
ADDITION
Details
phase was treated with charcoal at 50° C.
FILTRATION
Type
FILTRATION
Details
filtered over Celite
WASH
Type
WASH
Details
The filter cake was rinsed with toluene
ADDITION
Type
ADDITION
Details
At 50° C., water (1 L) was added to the org
CUSTOM
Type
CUSTOM
Details
The layers were separated
CONCENTRATION
Type
CONCENTRATION
Details
layer was concentrated under reduced pressure to a total volume of 1 L
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C
CUSTOM
Type
CUSTOM
Details
The solid obtained
FILTRATION
Type
FILTRATION
Details
was filtered off
WASH
Type
WASH
Details
It was rinsed with toluene and MeOH
TEMPERATURE
Type
TEMPERATURE
Details
heated to 50° C
DISTILLATION
Type
DISTILLATION
Details
300 mL of EA were distilled out and MeOH (400 mL)
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
The suspension was cooled down to 0° C
FILTRATION
Type
FILTRATION
Details
The solid was filtered off
WASH
Type
WASH
Details
rinsed with MeOH
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C=1C(=NC=NC1OCCOC1=NC=C(C=N1)Br)NS(=O)(=O)NCCC
Measurements
Type Value Analysis
AMOUNT: MASS 225 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 83.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09422249B2

Procedure details

N-(5-(4-bromophenyl)-6-(2-hydroxyethoxy)pyrimidin-4-yl)propane-1-sulfamide (200 g; 0.46 mol; see Example 2 or 3) and 5-bromo-2-chloropyrimidine (117 g; 0.60 mol; 1.3 eq) were dissolved in toluene (3 L) and DMF (400 mL). The reaction mixture was warmed up to 50° C. and toluene (approx. 400 mL) was distilled our under reduced pressure. The mixture was cooled to 0° C. and tBuOK (156 g, 3 eq, 1.38 mol) was added portionwise. It was stirred at 20° C. for 1 h. Water (1 L) was added and the pH of the solution was adjusted to 3-5 using 33% aq. HCl. The mixture was heated to 50° C. and the layers were separated. The org. phase was treated with charcoal at 50° C. and filtered over Celite. The filter cake was rinsed with toluene. At 50° C., water (1 L) was added to the org. layer. The layers were separated. The org. layer was concentrated under reduced pressure to a total volume of 1 L and cooled to 0° C. The solid obtained was filtered off. It was rinsed with toluene and MeOH. The crude material was suspended in EA (1 L) and heated to 50° C. 300 mL of EA were distilled out and MeOH (400 mL) was added. The suspension was cooled down to 0° C. The solid was filtered off, rinsed with MeOH and dried under reduced pressure to afford the title compound as a white solid (225 g; 83% yield).
Quantity
117 g
Type
reactant
Reaction Step One
Quantity
3 L
Type
solvent
Reaction Step One
Name
Quantity
156 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Four
Name
Quantity
1 L
Type
solvent
Reaction Step Five
Yield
83%

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][CH2:3][NH:4][S:5]([NH:8][C:9]1[N:14]=[CH:13][N:12]=[C:11]([O:15][CH2:16][CH2:17][OH:18])[C:10]=1[C:19]1[CH:24]=[CH:23][C:22]([Br:25])=[CH:21][CH:20]=1)(=[O:7])=[O:6].[Br:26][C:27]1[CH:28]=[N:29][C:30](Cl)=[N:31][CH:32]=1.C(O[K])(C)(C)C.Cl>C1(C)C=CC=CC=1.CN(C=O)C.O>[Br:25][C:22]1[CH:21]=[CH:20][C:19]([C:10]2[C:9]([NH:8][S:5]([NH:4][CH2:3][CH2:2][CH3:1])(=[O:6])=[O:7])=[N:14][CH:13]=[N:12][C:11]=2[O:15][CH2:16][CH2:17][O:18][C:30]2[N:31]=[CH:32][C:27]([Br:26])=[CH:28][N:29]=2)=[CH:24][CH:23]=1

Inputs

Step One
Name
Quantity
200 g
Type
reactant
Smiles
CCCNS(=O)(=O)NC1=C(C(=NC=N1)OCCO)C2=CC=C(C=C2)Br
Name
Quantity
117 g
Type
reactant
Smiles
BrC=1C=NC(=NC1)Cl
Name
Quantity
3 L
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
156 g
Type
reactant
Smiles
C(C)(C)(C)O[K]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
400 mL
Type
solvent
Smiles
CN(C)C=O
Step Five
Name
Quantity
1 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
It was stirred at 20° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
toluene (approx. 400 mL) was distilled our under reduced pressure
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 0° C.
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated to 50° C.
CUSTOM
Type
CUSTOM
Details
the layers were separated
ADDITION
Type
ADDITION
Details
phase was treated with charcoal at 50° C.
FILTRATION
Type
FILTRATION
Details
filtered over Celite
WASH
Type
WASH
Details
The filter cake was rinsed with toluene
ADDITION
Type
ADDITION
Details
At 50° C., water (1 L) was added to the org
CUSTOM
Type
CUSTOM
Details
The layers were separated
CONCENTRATION
Type
CONCENTRATION
Details
layer was concentrated under reduced pressure to a total volume of 1 L
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C
CUSTOM
Type
CUSTOM
Details
The solid obtained
FILTRATION
Type
FILTRATION
Details
was filtered off
WASH
Type
WASH
Details
It was rinsed with toluene and MeOH
TEMPERATURE
Type
TEMPERATURE
Details
heated to 50° C
DISTILLATION
Type
DISTILLATION
Details
300 mL of EA were distilled out and MeOH (400 mL)
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
The suspension was cooled down to 0° C
FILTRATION
Type
FILTRATION
Details
The solid was filtered off
WASH
Type
WASH
Details
rinsed with MeOH
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C=1C(=NC=NC1OCCOC1=NC=C(C=N1)Br)NS(=O)(=O)NCCC
Measurements
Type Value Analysis
AMOUNT: MASS 225 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 83.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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